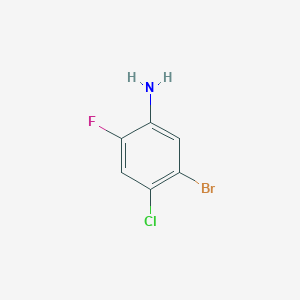

5-溴-4-氯-2-氟苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

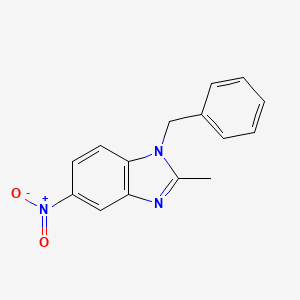

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative that has not been extensively studied in the literature. However, its structural analogs and related compounds have been investigated for their potential as intermediates in the synthesis of various biologically active compounds. These analogs often contain a pyridine ring and multiple halogen substituents, which can be strategically manipulated to create a diverse array of chemical entities for medicinal chemistry research .

Synthesis Analysis

The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential to create complex molecules with a high degree of halogen substitution, which can serve as valuable building blocks. The use of halogen dance reactions is a key strategy in the synthesis of such compounds, allowing for the introduction of various functional groups at specific positions on the pyridine ring .

In a related synthesis, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was synthesized through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation. This synthesis route highlights the versatility of halogenated anilines and their derivatives in constructing complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of halogenated anilines is characterized by the presence of halogen atoms, which can significantly influence the molecular geometry and intermolecular interactions. For instance, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline reveals monoclinic crystals with classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen···halogen interactions. These structural features are crucial for understanding the reactivity and binding properties of such compounds .

Chemical Reactions Analysis

Chemoselective functionalization is a critical aspect of the chemical reactions involving halogenated anilines. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine can lead to selective substitution at different positions depending on the reaction conditions. Catalytic amination can afford the bromide substitution product, while a reversal in chemoselectivity can be observed under neat conditions without palladium catalysis, favoring substitution at the chloro position. Additionally, selective substitution of the fluoro group can be achieved under SNAr conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines like 5-Bromo-4-chloro-2-fluoroaniline are influenced by their halogen substituents. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The presence of halogens also impacts the compound's reactivity, as seen in the chemoselective amination reactions and the formation of hydrogen bonds and halogen interactions in the crystal structure .

科学研究应用

选择性官能化

5-溴-4-氯-2-氟苯胺用于选择性官能化过程。Stroup、Szklennik、Forster和Serrano-Wu(2007)的研究描述了相关化合物5-溴-2-氯-3-氟吡啶的选择性官能化,突出了其在合成化学中的实用性。这项研究展示了如何在催化氨化条件下可以选择性地替代不同的卤素基团,展示了该化合物在化学合成中的多功能性(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

卤代吡啶的合成

5-溴-2-氯-4-氟-3-碘吡啶,一个密切相关的化合物,已被合成用于在药物化学中作为构建块的潜力。Wu、Porter、Frennesson和Saulnier(2022)描述了这种化合物的简单合成,展示了它在创建用于化学操作的五取代吡啶中的价值(Wu, Porter, Frennesson, & Saulnier, 2022)。

伪四面体多卤金刚烷

关于伪四面体多卤金刚烷的研究,包括类似1-溴-3-氯-5-氟和1-溴-3-氯-5-氟-7-碘金刚烷的化合物,突出了它们作为手性探针的用途。Schreiner、Fokin、Lauenstein、Okamoto、Wakita、Rinderspacher、Robinson、Vohs和Campana(2002)展示了它们的合成和在确定绝对构型中的应用,这在立体化学研究中很重要(Schreiner et al., 2002)。

振动光谱分析

Krishnakumar和Balachandran(2005)对卤代胞嘧啶的振动光谱进行了研究,包括5-氟、5-氯和5-溴胞嘧啶。这项研究使用密度泛函理论计算,提供了有关卤素取代基对振动频率的影响的见解,这在分子光谱学领域具有价值(Krishnakumar & Balachandran, 2005)。

从共同前体生成结构多样性

Schlosser和Bobbio(2002)探讨了卤代吡啶的碱性梯度驱动异构化。他们的研究包括5-氯-2,3-二氟吡啶的衍生物,可以转化为各种卤代吡啶和吡啶羧酸。这项研究突出了从共同前体中创建多样化结构的重要概念,这是合成化学中的重要概念(Schlosser & Bobbio, 2002)。

安全和危害

属性

IUPAC Name |

5-bromo-4-chloro-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWFPJSYUUKRCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554633 |

Source

|

| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-fluoroaniline | |

CAS RN |

111010-07-2 |

Source

|

| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。